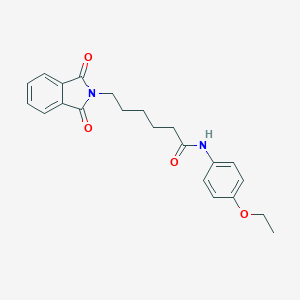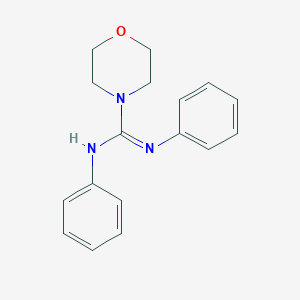![molecular formula C22H21ClN2O4S B258969 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, also known as CBM-588, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound is a benzamide derivative and has been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties, which makes it a promising compound for the treatment of inflammatory bowel disease and cancer. Additionally, the synthesis method for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
One limitation of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is the lack of understanding of its mechanism of action. The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide are not well understood, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to further study its mechanism of action. Understanding the mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide could lead to the development of more effective treatments for inflammatory bowel disease and cancer. Additionally, further studies could be conducted to determine the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, which could help to determine its safety for clinical use.
Another future direction is to study the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in combination with other compounds. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties, and combining it with other compounds could lead to more effective treatments for these diseases. Additionally, further studies could be conducted to determine the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases.
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a promising compound that has been studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit the activation of NF-κB. Further studies are needed to determine its mechanism of action, potential side effects, and potential use in combination with other compounds.
Métodos De Síntesis
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 4-chlorobenzylamine with N-(2-methoxyphenyl)-4-nitrobenzamide in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. This synthesis method has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease (IBD). 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H21ClN2O4S |
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-6-4-3-5-20(21)24-22(26)17-9-13-19(14-10-17)25(30(2,27)28)15-16-7-11-18(23)12-8-16/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
DNXMMDSVBLTGLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)